Tau tracer 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .
Méthodes De Préparation
The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .
Analyse Des Réactions Chimiques
Tau tracer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, where fluorine-18 is introduced into the molecule
Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
Tau tracer 1 has numerous scientific research applications, including:
Chemistry: Used in the study of tau protein aggregation and its chemical properties.
Biology: Helps in understanding the biological mechanisms of tauopathies and the role of tau proteins in neurodegeneration.
Medicine: Essential for the diagnosis and monitoring of Alzheimer’s disease and other tauopathies through PET imaging
Industry: Used in the development and testing of new therapeutic agents targeting tau proteins
Mécanisme D'action
Tau tracer 1 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. This binding allows for the visualization of tau pathology using PET imaging. The molecular targets of this compound are hyperphosphorylated tau proteins, which are a hallmark of Alzheimer’s disease and other tauopathies . The compound’s mechanism of action involves high selectivity and affinity for tau aggregates, enabling accurate detection and quantification of tau pathology .
Comparaison Avec Des Composés Similaires
Tau tracer 1 is compared with other tau PET tracers such as:
MK-6240: A second-generation tau tracer with high selectivity for paired helical filaments of tau.
PM-PBB3: Another tau tracer used for imaging tau pathology in various tauopathies.
This compound is unique due to its high selectivity and affinity for tau aggregates, making it a promising candidate for accurate and reliable PET imaging of tau pathology .
Activité Biologique
Introduction
Tau tracer 1, specifically the compound [^18F]SNFT-1, represents a significant advancement in positron emission tomography (PET) imaging for Alzheimer's disease (AD) and other tauopathies. The biological activity of this tracer is characterized by its selective binding to tau aggregates, which are critical in the pathology of neurodegenerative diseases. This article details the biological activity of [^18F]SNFT-1, including its pharmacokinetics, binding affinity, and comparative efficacy with other tau PET tracers.
Pharmacokinetics and Biodistribution
The biodistribution of [^18F]SNFT-1 was evaluated through preclinical studies involving male ICR mice. Following intravenous administration, the tracer exhibited:
- High initial brain uptake : This suggests effective penetration through the blood-brain barrier (BBB).
- Rapid washout : The compound cleared quickly from normal brain tissue, indicating minimal retention in non-target areas.
- No significant binding to non-tau aggregates : [^18F]SNFT-1 showed no substantial interaction with aggregates associated with other neurodegenerative conditions, such as α-synuclein and TDP-43 .
Table 1: Pharmacokinetic Properties of [^18F]SNFT-1
Property | Result |
---|---|
Initial Brain Uptake | High |
Washout Rate | Rapid |
Binding to Non-tau Aggregates | None observed |
Binding Affinity and Selectivity
[^18F]SNFT-1 was designed to exhibit high selectivity for paired helical filament (PHF) tau over other proteins. In comparative studies with existing tau PET tracers such as [^18F]MK-6240 and [^18F]PM-PBB3, [^18F]SNFT-1 demonstrated:
- Higher signal-to-background ratio in AD patients : This allows for clearer imaging of tau pathology.
- Specific binding to AD-related tau aggregates : Unlike other tracers, it did not bind significantly to amyloid-beta (Aβ), enhancing its diagnostic specificity .
Table 2: Comparative Binding Affinities of Tau Tracers
Tracer | Specificity to Tau | Binding to Aβ | Signal-to-background Ratio |
---|---|---|---|
[^18F]SNFT-1 | High | Low | Superior |
[^18F]MK-6240 | Moderate | Moderate | Moderate |
[^18F]PM-PBB3 | Moderate | High | Lower |
Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical applications of [^18F]SNFT-1 in diagnosing and monitoring AD. For instance:
- Differential Diagnosis : In a cohort study involving patients with varying degrees of cognitive impairment, [^18F]SNFT-1 effectively distinguished AD from other dementias based on tau burden.
- Monitoring Disease Progression : Longitudinal studies indicated that changes in tau accumulation visualized by [^18F]SNFT-1 correlated with cognitive decline over time .
Case Study Example
A notable case involved a patient diagnosed with early-stage Alzheimer's disease who underwent PET imaging using [^18F]SNFT-1. The results demonstrated significant tau accumulation in the medial temporal lobe, consistent with advanced AD pathology. This finding was corroborated by subsequent clinical assessments that indicated cognitive decline correlating with increased tau levels.
Propriétés
Formule moléculaire |
C34H23N5O2 |
---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |
Clé InChI |
AURLAHXEHOEQMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.